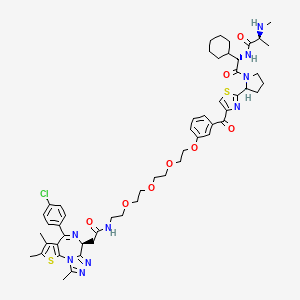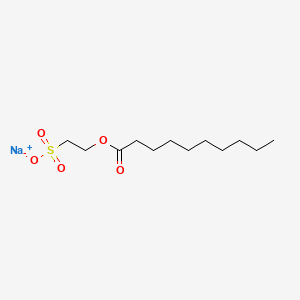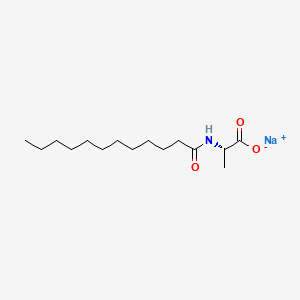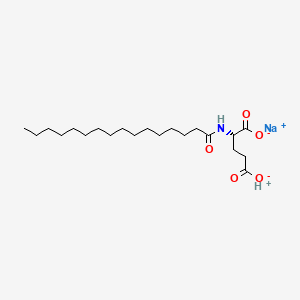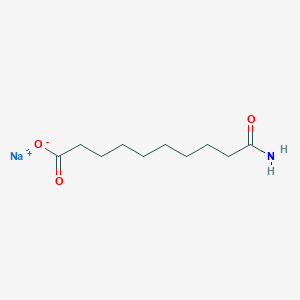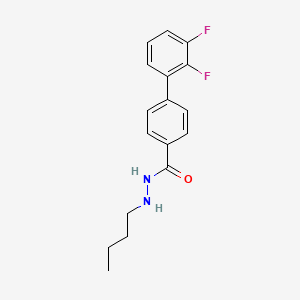
SR-4370
Übersicht
Beschreibung
Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . The compound you mentioned seems to be a derivative of biphenyl with fluorine atoms and a carbohydrazide group attached. Fluorinated biphenyls are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
The synthesis of fluorinated biphenyl compounds often involves cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst and organoboron reagents .Molecular Structure Analysis
The molecular structure of biphenyl compounds generally consists of two phenyl rings connected by a single bond . The presence of fluorine atoms and a carbohydrazide group would alter the electronic structure and potentially the spatial arrangement of the molecule.Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of fluorine atoms in a compound can significantly alter its properties, such as its reactivity, polarity, and stability .Wissenschaftliche Forschungsanwendungen
Hemmung der Histon-Deacetylase (HDAC)
SR-4370 ist ein synthetischer Inhibitor der Histon-Deacetylase (HDAC). Er hemmt bevorzugt HDAC3 (IC50=60nM) gegenüber HDAC1 (IC50=500nM) und HDAC2 (IC50=100nM) {svg_1}. HDACs sind Enzyme, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure an einem Histon entfernen, wodurch die Histone die DNA dichter umhüllen können. Diese Funktion ist entscheidend für die Genregulation, den Zellzyklusfortschritt und die Entwicklungsprozesse.
Behandlung von Prostatakrebs
This compound hat sich als wirksam erwiesen, um die AR-Signalübertragung und das Wachstum von Prostatatumoren in vivo zu unterdrücken {svg_2}. Der Androgenrezeptor (AR) ist ein androgen-aktivierter Transkriptionsfaktor und treibt die Progression von Prostatakrebs (PCa) voran. This compound unterdrückte die AR-Signalübertragung, die PCa-Zellproliferation in vitro und das Wachstum von Prostatatumoren in vivo deutlich {svg_3}.
Unterdrückung der AR-Signalübertragung
This compound unterdrückt die AR-Signalübertragung deutlich {svg_4}. Der Androgenrezeptor (AR) ist eine Art von Kernrezeptor, der durch Bindung an eines der androgenen Hormone, einschließlich Testosteron und Dihydrotestosteron im Zytoplasma, aktiviert wird und anschließend in den Zellkern transloziert.
Herunterregulierung von AR-Zielgenen
Experimente zur Genexpressionsprofilierung haben gezeigt, dass this compound AR, AR-Vs und AR-Zielgene herunterreguliert {svg_5}. Dies könnte Auswirkungen auf die Behandlung von Krankheiten haben, bei denen diese Gene eine kritische Rolle spielen.
Hemmung des MYC-onogenen Netzwerks
This compound wurde gefunden, um das MYC-onogene Netzwerk herunterzuregulieren {svg_6}. Das MYC-Onkogen codiert für einen Transkriptionsfaktor, der an der Kontrolle der Zellproliferation und -differenzierung beteiligt ist.
Verringerung der Lebensfähigkeit von Brustkrebszellen
This compound verringert die Lebensfähigkeit von MDA-MB-231-menschlichen Brustkrebszellen mit einem IC50-Wert von 12,6 µM {svg_7}. Dies deutet auf mögliche Anwendungen in der Behandlung von Brustkrebs hin.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
SR-4370 acts by inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3 . By doing so, it prevents the deacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression . This results in the downregulation of certain oncogenic networks, including the Androgen Receptor (AR) signaling pathway and the MYC oncogenic network .
Biochemical Pathways
The inhibition of HDACs by this compound affects several biochemical pathways. Most notably, it suppresses AR signaling, which is critical for the progression of prostate cancer . Additionally, it downregulates the MYC oncogenic network, which is involved in cell cycle regulation, metabolism, and cellular proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of AR signaling and the downregulation of AR target genes and the MYC oncogenic network . This leads to a marked reduction in prostate cancer cell proliferation in vitro and tumor growth in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. This suggests that this compound may be a safe and clinically applicable treatment for advanced prostate cancer refractory to current frontline treatments .
Eigenschaften
IUPAC Name |
N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKWTZHYXRTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SR-4370 is a benzoylhydrazide-based molecule that acts as a potent and selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3 [, ]. In the context of prostate cancer, this compound disrupts the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell growth and survival.
- Downregulating AR and AR-V7 expression: this compound reduces the levels of both the full-length AR and its constitutively active variant AR-V7, which contributes to castration-resistant prostate cancer. []
- Suppressing AR target gene expression: By inhibiting AR signaling, this compound effectively reduces the expression of genes regulated by the androgen receptor, thereby inhibiting prostate cancer cell proliferation. []
A: The enhanced efficacy observed with the combination of this compound and entinostat stems from their distinct chemical structures and potentially complementary mechanisms of targeting class I HDACs [, ]. Although both compounds inhibit the same class of HDACs, their distinct chemical structures likely result in different binding interactions and potentially affect a broader range of downstream targets. This broadened target engagement could explain the observed synergistic effects:
- Profound suppression of lipid metabolism: Studies using global lipidomics have revealed that this compound, particularly in combination with entinostat, potently inhibits lipid production in various cancer cells []. This suggests that targeting lipid metabolism through combined HDAC inhibition could be a promising anticancer strategy.
- Enhanced activation of cell death pathways: The combination of this compound and entinostat more effectively activates cell death signaling pathways compared to either compound alone, contributing to enhanced tumor suppression [].
A: Preclinical studies using xenograft mouse models of prostate cancer have demonstrated the therapeutic potential of this compound, especially in combination with entinostat []. Key findings from these studies include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)

